2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol
Description
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)8-10-4-3-5-12(9-10)6-7-13/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYKWNLRKXXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol with four analogs from the evidence:
Functional Group Impact
- Methoxy group (analog): Increases polarity and solubility in polar solvents compared to methyl or amino substituents .
- Stereospecific analogs : The (S)-configuration in and highlights the role of chirality in biological activity or enantioselective catalysis.
Research Findings and Gaps
- Synthetic routes: While analogs like 2-(4-Amino-piperidin-1-yl)-ethanol are synthesized via nucleophilic substitution or reductive amination , the target compound’s synthesis likely involves Mannich-like reactions or alkylation of piperidine.
- Thermodynamic data: Boiling points, melting points, and solubility data for the target compound are absent in the evidence but can be inferred. For example, the dimethylaminomethyl group may lower volatility compared to methyl-substituted analogs.
- Biological activity: No direct evidence links the target compound to bioactivity, but piperidine derivatives are frequently explored for antimicrobial or anticancer properties (e.g., bisindolylmaleimide analogs in ).
Biological Activity
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with a dimethylaminomethyl group and an ethanol moiety, which enhances its interaction with various biological targets.
The compound's IUPAC name is 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol, and it has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 200.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
The biological activity of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol is believed to stem from its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction potentially modulates synaptic transmission and can influence various physiological responses, such as mood regulation and pain perception.
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival.
2. Anticancer Properties
Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies have demonstrated that 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death .
3. Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depressive disorders. Further research is necessary to elucidate its full impact on neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperidine derivatives, including 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol. The results showed that this compound inhibited the growth of E. coli at concentrations as low as 50 µg/mL, demonstrating significant potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In a comparative study published in the Journal of Cancer Research, the cytotoxic effects of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol were assessed against multiple cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating its potency in inhibiting cell proliferation and promoting apoptosis in cancerous cells.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives. For example, reacting 3-dimethylaminomethyl-piperidine with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Temperature (40–80°C) and stoichiometric ratios are critical: excess ethylene oxide improves yield but may require quenching to avoid side reactions . Characterization via NMR (¹H/¹³C), IR (to confirm hydroxyl and amine groups), and MS ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H NMR : Peaks for piperidine protons (δ 1.4–2.8 ppm), dimethylamino groups (δ 2.2–2.4 ppm), and ethanol moiety (δ 3.5–3.7 ppm for -CH₂OH).
- IR Spectroscopy : Bands at ~3350 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O stretch).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 186.27 g/mol for C₁₀H₂₂N₂O) with fragmentation patterns consistent with the piperidine-ethanol backbone .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar amines ():
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods due to potential respiratory irritation (H335).
- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation; store at 2–8°C in amber glass .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring affect biological activity, and what strategies optimize enantioselective synthesis?
- Methodological Answer : The (R)- or (S)-configuration at the 3-position of the piperidine ring influences binding to neurotransmitter receptors (e.g., σ or adrenergic receptors). Chiral resolution via chiral HPLC or asymmetric synthesis using catalysts like BINOL-derived phosphoric acids can achieve enantiomeric excess (>90%). Activity assays (e.g., radioligand binding) compare enantiomers to quantify selectivity .
Q. What computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodological Answer : Use tools like:
- Molecular Dynamics (MD) Simulations : To assess lipophilicity (LogP) and hydrogen-bonding capacity.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate structural descriptors (e.g., polar surface area, molar refractivity) with experimental BBB penetration data from analogous compounds .
- Docking Studies : Map interactions with P-glycoprotein (efflux pump) using AutoDock Vina .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Potential factors include:
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. SH-SY5Y). Standardize protocols per NIH guidelines.
- Compound Purity : HPLC purity ≥95% reduces off-target effects.
- Metabolic Stability : Use liver microsomes to assess if metabolite interference explains discrepancies .
Q. What thermodynamic frameworks predict physicochemical properties (e.g., vaporization enthalpy) for this compound?
- Methodological Answer : Apply the "centerpiece" approach () to calculate vaporization enthalpy (ΔHvap) via group contribution methods. Parameters like molecular volume, polarity, and hydrogen-bonding capacity are derived from experimental data (e.g., DSC for melting points) and validated against quantum mechanical calculations (DFT/B3LYP) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug-drug interactions?
- Methodological Answer : Perform in vitro CYP inhibition assays (e.g., CYP3A4, CYP2D6) using fluorescent substrates. LC-MS/MS quantifies metabolite formation rates. If inhibition occurs (IC₅₀ < 1 µM), conduct physiologically based pharmacokinetic (PBPK) modeling to predict clinical interaction risks .
Key Research Recommendations
- Prioritize enantioselective synthesis to explore stereochemical impacts on CNS targets.
- Validate computational predictions of BBB permeability with in vivo models (e.g., rodent pharmacokinetics).
- Standardize biological assays to minimize inter-study variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
